2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol
Description
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol is a synthetic compound featuring a benzo[1,4]dioxin core substituted at the 6-position with a methylaminoethanol side chain. This structure combines the electron-rich benzodioxin moiety with a polar aminoethanol group, making it a candidate for diverse pharmacological and chemical applications. The compound is listed under multiple synonyms, including "2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol" and "MFCD03764435" . Its synthesis typically involves bromination of benzodioxin precursors followed by nucleophilic substitution with aminoethanol derivatives, as inferred from analogous procedures in and .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-4-3-12-8-9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7,12-13H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWYEQBFQJBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Benzodioxin Ring: Starting from 2,3-dihydroxybenzoic acid, the benzodioxin ring is formed through alkylation of the phenolic hydroxyl groups.
Introduction of the Amino Group: The carboxylic acid group is converted to an amine via azidation followed by Curtius rearrangement.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the benzodioxin-amine intermediate with ethanolamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-ethanol (): Substitution at the 5-position instead of 6 alters steric and electronic interactions. This positional change may reduce binding affinity to serotonin receptors compared to the 6-substituted analog, as seen in clozapine derivatives where substituent position critically affects activity .
Alkyl-Substituted Derivatives
- This compound was discontinued, suggesting challenges in synthesis or unfavorable pharmacokinetics.
Functional Group Modifications
- N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (): Lacks the ethanol hydroxyl group, simplifying the structure but diminishing hydrogen-bonding capacity. Its lower similarity score (0.93 vs. 1.0 for the target compound) highlights the importance of the hydroxyl group in molecular interactions .
- {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (): Incorporates a carbamate-protected amine and a longer alkyl chain, increasing molecular weight and altering solubility. Such modifications are common in prodrug designs to enhance stability .
Pharmacological Analogs
Antipsychotic Agents
- S 16924 (): Shares the benzodioxin core but includes a pyrrolidin-3yl-ethanone group. It exhibits potent 5-HT1A agonism, unlike the target compound, emphasizing how extended substituents dictate receptor specificity .
- Fluperlapine (): A clozapine analog with high 5-HT6/7 affinity.
Anticancer and Kinase-Targeting Compounds
- Compound 9m (): A thiazolidinone derivative with a benzodioxin-6-ylmethylene group. It inhibits tumor cell lines (IC50 ~10 µM) and protein kinases, demonstrating that fusion with heterocycles enhances bioactivity compared to the simpler aminoethanol structure .
- PD-L1 dimerization inducer 13b-6 (): Contains a benzodioxin-linked pyridinylmethoxy group, showing non-classical antitumor pathways. This highlights the versatility of benzodioxin derivatives in diverse therapeutic mechanisms .
Physical Properties
Biological Activity
The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol is of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.321 g/mol
- CAS Number : 881456-11-7
Enzyme Inhibition Studies
Research has demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit notable enzyme inhibitory properties. A study synthesized several sulfonamide derivatives based on this core structure and evaluated them against key enzymes related to type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).
Key Findings:
- Alpha-glucosidase Inhibition : Compounds derived from 2,3-dihydrobenzo[1,4]dioxin were tested for their ability to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. The results indicated that certain derivatives showed promising inhibitory activity, suggesting potential therapeutic applications for managing T2DM .
- Acetylcholinesterase Inhibition : The same compounds were also screened for acetylcholinesterase inhibition, which is relevant for AD treatment. Some derivatives exhibited significant inhibition rates, indicating their potential as cognitive enhancers .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been conducted on compounds containing the benzo[1,4]dioxin moiety. The findings highlight how variations in chemical structure can influence biological activity:
| Compound Structure | Binding Affinity | Functional Activity | Selectivity |
|---|---|---|---|
| N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)]} | High | Active | Selective for alpha(2C) receptors |
| N-{2-[4-(substituted phenyl)]} | Moderate | Variable | Less selective |
These studies emphasize the importance of specific functional groups in modulating the binding affinity and selectivity towards various receptors .
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on CNS Penetration : One study identified a derivative as a selective antagonist for the alpha(2C) adrenergic receptor. This compound demonstrated effective central nervous system (CNS) penetration and selectivity over other adrenergic receptor subtypes, making it a candidate for further development in neuropharmacology .
- In Vitro Kinase Assays : Another study evaluated the compound's efficacy against various kinases involved in cancer progression. Results indicated that some derivatives exhibited significant inhibition of DYRK1A kinase with IC50 values in the micromolar range, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
